![molecular formula C10H10ClNO5 B091427 (2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid CAS No. 17447-35-7](/img/structure/B91427.png)
(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid
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Description
(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, also known as 4-Chloro-DL-phenylalanine, is a synthetic amino acid that has been widely used in scientific research. It is a chiral compound with two stereoisomers, (2R,3R) and (2S,3S), and the former is the active form that exhibits biological activity.
Scientific Research Applications
Environmental Health and Toxicology
Chlorophenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, are widely used herbicides with potential health implications. Epidemiological studies have explored the association between exposure to these compounds and the risk of lymphohematopoietic cancers. Despite plausible hypotheses for carcinogenic modes of action, the combined evidence does not support a genotoxic mode of action. Environmental exposures appear insufficient to support a causal relationship, although the interaction between genetic polymorphisms and exposure in occupational settings remains largely unknown (Stackelberg, 2013).
Organic Chemistry and Catalysis
L-Proline, a natural amino acid, acts as a versatile organocatalyst in organic chemistry, catalyzing various asymmetric syntheses. Its applications include the synthesis of heterocyclic skeletons such as coumarins and spiro-oxindoles, demonstrating the critical role of amino acids in facilitating chemical reactions and synthesizing biologically relevant compounds (Thorat et al., 2022).
Pharmacology and Health
Research on chlorogenic acid, a phenolic compound in coffee, indicates potential health benefits, including anti-diabetic, anti-carcinogenic, and anti-inflammatory effects. This suggests a non-pharmacological approach for treating or preventing chronic diseases, highlighting the importance of dietary polyphenols and related compounds in health and disease management (Tajik et al., 2017).
properties
IUPAC Name |
(2R,3R)-4-(4-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBJYGCSAOHRPK-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938513 |
Source
|
Record name | 4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid | |
CAS RN |
17447-35-7 |
Source
|
Record name | 4-(4-Chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-4-((4-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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